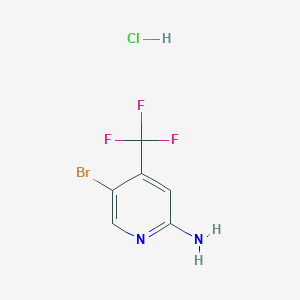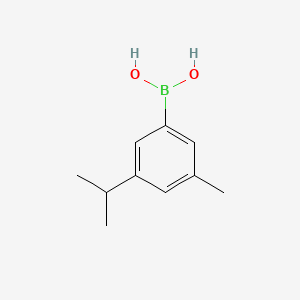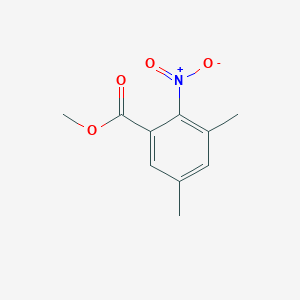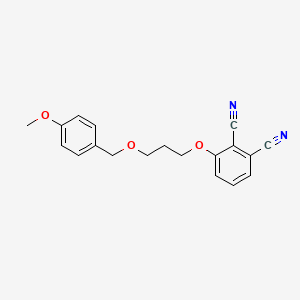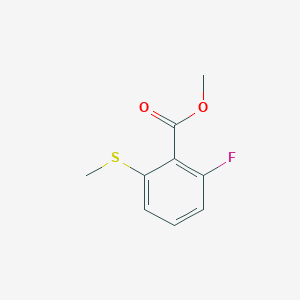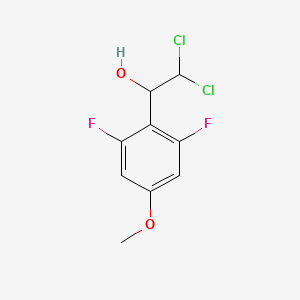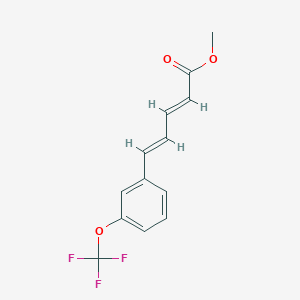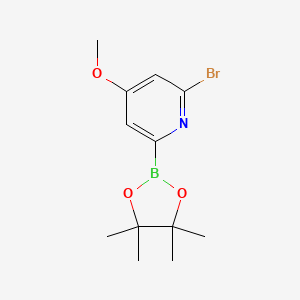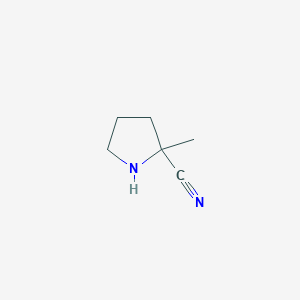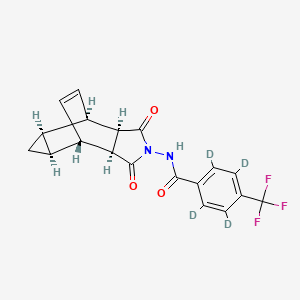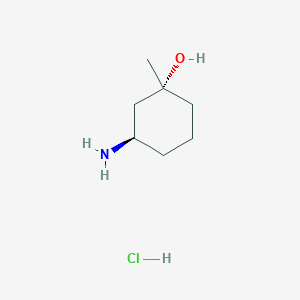
trans-3-Amino-1-methyl-cyclohexanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-Amino-1-methyl-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . This compound is a derivative of cyclohexanol and contains both an amino group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-methyl-cyclohexanol hydrochloride can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions to form β-enaminoketones. These β-enaminoketones are then reduced using sodium in THF-isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for yield and purity through controlled reaction conditions and purification steps.
化学反应分析
Types of Reactions: trans-3-Amino-1-methyl-cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines or alcohols.
科学研究应用
Chemistry: trans-3-Amino-1-methyl-cyclohexanol hydrochloride is used as a chiral building block in asymmetric synthesis, functioning as a chiral ligand and auxiliary .
Biology: The compound’s amino and hydroxyl groups make it a valuable intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting specific receptors and enzymes. Its structural features allow for the design of molecules with improved efficacy and selectivity .
Industry: The compound is utilized in the production of fine chemicals and specialty materials, where its unique chemical properties are leveraged to achieve desired outcomes .
作用机制
The mechanism of action of trans-3-Amino-1-methyl-cyclohexanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects .
相似化合物的比较
- cis-3-Methylcyclohexanol
- trans-3-Methylcyclohexanol
- trans-4-Aminocyclohexanol hydrochloride
Comparison: Compared to its similar compounds, trans-3-Amino-1-methyl-cyclohexanol hydrochloride is unique due to the presence of both an amino group and a methyl group on the cyclohexanol ring. This structural feature enhances its reactivity and versatility in various chemical reactions and applications .
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
(1R,3R)-3-amino-1-methylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)4-2-3-6(8)5-7;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
InChI 键 |
FDAPWIUOHGULIJ-ZJLYAJKPSA-N |
手性 SMILES |
C[C@]1(CCC[C@H](C1)N)O.Cl |
规范 SMILES |
CC1(CCCC(C1)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
